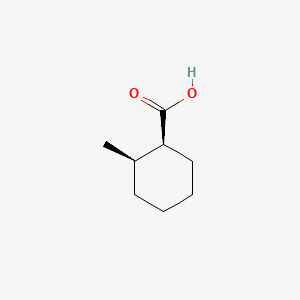

cis-2-Methylcyclohexanecarboxylic acid

Description

BenchChem offers high-quality cis-2-Methylcyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Methylcyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKXJRZPVDLHFY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246709 | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-91-7 | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanecarboxylic Acid

This guide provides a comprehensive technical overview of cis-2-methylcyclohexanecarboxylic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the stereochemical nuances, synthetic strategies, and detailed characterization of this important chemical intermediate. The methodologies described are grounded in established chemical principles to ensure both accuracy and reproducibility.

Introduction and Molecular Overview

Cis-2-Methylcyclohexanecarboxylic acid (CAS No: 7076-91-7) is a carboxylic acid derivative of cyclohexane.[1] Its structure is defined by a cyclohexane ring substituted with a carboxylic acid group and a methyl group on adjacent carbons (C1 and C2, respectively). The "cis" designation specifies that these two substituent groups are located on the same face of the ring's plane. This stereochemical arrangement is critical, as it dictates the molecule's three-dimensional shape, conformational preferences, and ultimately its reactivity and interaction in biological systems.

With the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , this compound serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[1][2][3] Its unique structure makes it a key building block where precise spatial orientation of functional groups is required.

The Critical Role of Stereochemistry

The chemical behavior of cis-2-methylcyclohexanecarboxylic acid is intrinsically linked to its stereochemistry. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. For a 1,2-disubstituted cyclohexane like the cis isomer, the substituents can be either both in axial positions or both in equatorial positions.

Due to steric hindrance, the diequatorial conformation is significantly more stable than the diaxial conformation. In the diequatorial state, the bulky carboxylic acid and methyl groups are positioned away from the bulk of the ring, minimizing unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the molecule's physical properties and its reactivity in chemical transformations.

Caption: Fig. 1: Stereoisomers of 2-Methylcyclohexanecarboxylic Acid.

Synthesis and Purification

A robust and common method for synthesizing 2-methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 2-methylbenzoic acid.[4] This reaction reduces the aromatic ring to a cyclohexane ring. The stereochemical outcome—the ratio of cis to trans isomers—is highly dependent on the catalyst and reaction conditions. Hydrogenation using catalysts like rhodium-on-carbon or platinum oxide often favors the formation of the cis isomer due to the syn-addition of hydrogen atoms from the catalyst surface to one face of the aromatic ring.[5]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the spectroscopic characterization methods outlined in Section 5.

Materials:

-

2-Methylbenzoic acid

-

Rhodium on Carbon (5% Rh/C) catalyst

-

Glacial Acetic Acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Diatomaceous earth (for filtration)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Concentrated Hydrochloric Acid

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, combine 2-methylbenzoic acid (e.g., 15.0 g, 0.11 mol) and glacial acetic acid (120 mL).[6] Add 5% Rh/C catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to approximately 750 psi. Heat the mixture to 100-180°C with vigorous stirring.[5] The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 12-24 hours.

-

Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the catalyst pad with additional glacial acetic acid to ensure complete recovery of the product.[6]

-

Solvent Removal: Combine the filtrate and washings. Remove the acetic acid solvent under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction: Dissolve the resulting crude oil in diethyl ether (200 mL). Transfer to a separatory funnel and wash with water (3 x 100 mL) to remove any remaining acetic acid.

-

Product Isolation: Extract the ether layer with a saturated sodium bicarbonate solution (3 x 75 mL). The carboxylate salt will move to the aqueous layer.

-

Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH < 2 with concentrated HCl. The cis-2-methylcyclohexanecarboxylic acid will precipitate or form an oil.

-

Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation to yield the desired cis-2-methylcyclohexanecarboxylic acid.[6][7]

Caption: Fig. 2: Synthesis & Purification Workflow.

Physicochemical Properties

The physical properties of cis-2-methylcyclohexanecarboxylic acid are summarized below. These values are critical for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [2][3] |

| CAS Number | 7076-91-7 | |

| Appearance | Liquid / Low-melting solid | [8] |

| Boiling Point | 122-123 °C (at 10 Torr) | |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index (n20/D) | 1.467 | [1] |

| pKa | 5.55 ± 0.44 (Predicted) | [1] |

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative. The carboxylic acid proton (–COOH) typically appears as a very broad singlet far downfield, often around 12 ppm.[9] The protons on the cyclohexane ring will appear in the 1.0-2.5 ppm range. The methyl group (–CH₃) will be a doublet around 0.9-1.2 ppm, coupled to the adjacent proton on the ring. The specific chemical shifts and coupling constants of the protons at C1 and C2 are diagnostic of the cis configuration.

-

¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbonyl carbon (C=O) is the most downfield, typically in the 180-185 ppm region.[9] The carbons of the cyclohexane ring appear between 20-50 ppm, and the methyl carbon is the most upfield signal, usually below 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carboxylic acid functional group.[9]

-

O–H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group, also indicative of a hydrogen-bonded dimer.[9]

-

C–H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane and methyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns include the loss of the carboxylic acid group (–COOH, 45 Da) and other fragments resulting from the cleavage of the cyclohexane ring.[10]

Caption: Fig. 3: Analytical Workflow for Product Validation.

Chemical Reactivity and Applications

Cis-2-methylcyclohexanecarboxylic acid undergoes reactions typical of carboxylic acids.[11] These include:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

-

Acid Chloride Formation: Conversion to cis-2-methylcyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][11] This highly reactive intermediate is a precursor to amides and esters.

-

Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, cis-2-methylcyclohexylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The cis stereochemistry can influence reaction rates and product distributions compared to its trans isomer by affecting the accessibility of the reaction center. While specific biological activity data for this exact molecule is not widely reported, the stereochemical configuration is a critical determinant of biological activity in many related cyclohexanecarboxylic acid derivatives, which are explored as modulators for receptors like mGluR4.[12]

Safety and Handling

Based on aggregated GHS data, 2-methylcyclohexanecarboxylic acid (as a mixture of isomers) is classified as harmful if swallowed and causes serious eye damage.[10] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Work should be conducted in a well-ventilated fume hood.

References

-

LookChem. cis-2-methylcyclohexanecarboxylic acid (CAS 7076-91-7). [Link]

-

PubChem. cis-2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. cis-2-methylcyclohexanecarboxylic acid (CAS#:7076-91-7). [Link]

-

Stenutz. cis-2-methylcyclohexanecarboxylic acid. [Link]

-

Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at Western Michigan University. [Link]

-

PubChem. 2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

Wikipedia. Cyclohexanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2-methylcyclohexanecarboxylic acid | CAS#:7076-91-7 | Chemsrc [chemsrc.com]

- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 5. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. prepchem.com [prepchem.com]

- 8. 2-甲基环己羧酸,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: cis-2-Methylcyclohexanecarboxylic Acid

Topic: cis-2-Methylcyclohexanecarboxylic Acid Molecular Structure Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Structural Biologists[1]

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility[1]

Executive Summary

cis-2-Methylcyclohexanecarboxylic acid (CAS: 7076-91-7) represents a fundamental scaffold in alicyclic chemistry, serving as a critical model for 1,2-disubstituted cyclohexane dynamics and a building block for conformationally restricted peptidomimetics.[1] Unlike its trans isomer, the cis configuration introduces unique steric strain and intramolecular bonding opportunities that drive its utility in asymmetric synthesis and fragrance chemistry. This guide provides a definitive analysis of its conformational thermodynamics, validated synthetic routes, and characterization standards.

Structural Dynamics & Conformational Analysis

Stereochemical Core

The molecule possesses two chiral centers at C1 and C2. The "cis" designation indicates that the methyl group and the carboxylic acid moiety reside on the same face of the cyclohexane ring. However, as synthesized via standard hydrogenation, it typically exists as a racemate (

-

(1S, 2R)

-

(1R, 2S)

Conformational Equilibrium (The A-Value Conflict)

The structural integrity of this molecule is defined by the equilibrium between two chair conformers. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position.[1]

Thermodynamic Prediction: To determine the major conformer, we analyze the A-values (Gibbs free energy difference between axial and equatorial conformers for a monosubstituted cyclohexane):

-

Methyl A-value: ~1.74 kcal/mol[1]

-

COOH A-value: ~1.41 kcal/mol

Analysis:

Since the Methyl group has a larger steric penalty (1.74) than the Carboxylic Acid (1.41), the system minimizes energy by placing the Methyl group in the equatorial position.

Visualization of Conformational Flux

Caption: Thermodynamic equilibrium favors Conformer B due to the higher A-value of the methyl group (1.74 kcal/mol) vs COOH (1.41 kcal/mol).[1]

Synthetic Protocol: Catalytic Hydrogenation

Objective: Synthesize cis-2-methylcyclohexanecarboxylic acid from o-toluic acid with >90% diastereoselectivity.

Reaction Mechanism

The synthesis relies on the syn-addition of hydrogen across the aromatic ring. Heterogeneous catalysts (Pt or Rh) adsorb the aromatic ring onto the metal surface. Hydrogen is added from the catalyst surface to the bottom face of the ring, forcing both substituents to point "up" (cis) relative to the new ring hydrogens.

Step-by-Step Methodology

Reagents:

-

Substrate: o-Toluic acid (2-Methylbenzoic acid)

-

Catalyst: Platinum Oxide (PtO

, Adams' Catalyst) or 5% Rh/C -

Solvent: Glacial Acetic Acid (AcOH)[2]

Protocol:

-

Preparation: Dissolve 10.0 g of o-toluic acid in 100 mL of glacial acetic acid in a high-pressure hydrogenation vessel (Parr reactor).

-

Catalyst Addition: Add 0.5 g of PtO

. Caution: Pyrophoric potential in presence of H2.[1] -

Hydrogenation: Pressurize to 50–60 psi H

. Agitate at room temperature (25°C).-

Note: Higher temperatures increase the risk of epimerization to the trans isomer.

-

-

Monitoring: Monitor H

uptake. Reaction is complete when uptake ceases (typically 4–12 hours). -

Workup: Filter the catalyst through a Celite pad to remove Pt/C. Wash the pad with small portions of acetic acid.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetic acid.

-

Purification: The crude residue is a mixture of cis (major) and trans (minor).

-

Recrystallization:[1] Dissolve in minimum hot hexane/pentane. Cool to 0°C. The cis isomer typically crystallizes preferentially.

-

Distillation: If liquid, fractional distillation can separate isomers (boiling points differ slightly, often cis > trans).

-

Synthetic Workflow Diagram

Caption: Workflow for the stereoselective hydrogenation of o-toluic acid via syn-addition mechanism.

Self-Validating Characterization Systems

To ensure scientific integrity, you must validate the cis stereochemistry using NMR. The key differentiator is the coupling constant (

H-NMR Validation Criteria

| Parameter | cis-Isomer (Target) | trans-Isomer (Impurity) | Mechanistic Reason |

| Conformation | (e,a) or (a,e) | (e,e) (diequatorial) | trans locks into rigid (e,e) to avoid 1,3-diaxial strain.[1] |

| H1-H2 Relationship | Axial-Equatorial (ae) | Axial-Axial (aa) | H1 and H2 are vicinal protons.[1][5] |

| Coupling Constant ( | 2 – 5 Hz | 10 – 12 Hz | Karplus equation: Dihedral angle ~60° (cis) vs ~180° (trans). |

| Chemical Shift | H1 often deshielded | H1 often shielded | Anisotropy of the ring. |

Validation Protocol:

-

Acquire

H-NMR in CDCl -

Locate the multiplet for H1 (alpha to COOH) around 2.5–2.8 ppm.

-

Measure the width at half-height (

) or resolve the coupling-

Pass: If

is narrow (< 10 Hz) or -

Fail: If

is wide (> 20 Hz) or

-

Pharmaceutical & Industrial Applications[1][6]

Peptidomimetics & Drug Design

The cis-2-methylcyclohexanecarboxylic acid scaffold is a "privileged structure" for conformationally restricting flexible chains in drug molecules.[1]

-

GABA Analogs: It serves as a lipophilic, restricted analog of

-aminobutyric acid (GABA) when the COOH is converted to an amine or amide. -

Bioisosteres: Used to replace planar aromatic rings (like phenyl) to increase solubility and introduce chirality (sp

character) in lead optimization (Fsp

Fragrance Chemistry

Esters of this acid are high-value ingredients in the fragrance industry due to their volatile, fruity, and herbaceous profiles.

-

Key Derivative: Allyl 2-methylcyclohexanecarboxylate (often a mixture of isomers, but cis contributes specific sweet/fruity notes).

-

Olfactory Note: Pineapple, apple, and galbanum nuances.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.

-

PubChem Database. (2024).[6] cis-2-Methylcyclohexanecarboxylic acid (CID 12610633).[1][7] National Center for Biotechnology Information.

-

Givaudan. (2010). Patent US20090326079A1: Methyl cyclohexane carboxylates and their use in perfume compositions.

Sources

- 1. lookchem.com [lookchem.com]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data for cis-2-Methylcyclohexanecarboxylic acid

An In-Depth Technical Guide to the Spectral Analysis of cis-2-Methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for cis-2-Methylcyclohexanecarboxylic acid, a molecule of interest in organic synthesis and pharmaceutical development. Understanding its structural features through spectroscopic techniques is paramount for its application and quality control. This document delves into the theoretical underpinnings and practical interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Stereochemistry

cis-2-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂) has a molecular weight of approximately 142.20 g/mol .[1][2] The "cis" configuration indicates that the methyl and carboxylic acid substituents are on the same face of the cyclohexane ring.[3] This stereochemical arrangement dictates the molecule's preferred conformation and significantly influences its spectral characteristics.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain.[3] In the cis isomer, one substituent will typically occupy an axial position while the other is equatorial to achieve the most stable arrangement. However, the molecule undergoes rapid ring flipping at room temperature, leading to an equilibrium between two chair conformers. This dynamic behavior is a key factor in the interpretation of its NMR spectra.

Caption: Generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: A solution of the sample is injected into the gas chromatograph.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: The eluted compound enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum and Interpretation

The mass spectrum of cis-2-Methylcyclohexanecarboxylic acid is expected to show a molecular ion peak (M⁺) at an m/z of 142, corresponding to its molecular weight. [1]The fragmentation pattern will be characteristic of a carboxylic acid and a substituted cyclohexane.

| m/z | Possible Fragment |

| 142 | [M]⁺ |

| 127 | [M - CH₃]⁺ |

| 97 | [M - COOH]⁺ |

| 81 | [C₆H₉]⁺ (loss of COOH and H₂O from the ring) |

| 55 | [C₄H₇]⁺ (further fragmentation of the cyclohexane ring) |

| 45 | [COOH]⁺ |

The loss of a methyl group (15 Da) to give a fragment at m/z 127 and the loss of the carboxylic acid group (45 Da) to give a fragment at m/z 97 are expected to be prominent fragmentation pathways. [4]Further fragmentation of the cyclohexane ring will lead to a series of smaller ions. [5]

Sources

- 1. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans | CAS 56586-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Cas 7076-91-7,cis-2-methylcyclohexanecarboxylic acid | lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Laboratory preparation of cis and trans-2-methylcyclohexanecarboxylic acid

An In-Depth Technical Guide to the Laboratory Preparation of cis- and trans-2-Methylcyclohexanecarboxylic Acid

Introduction: The Stereochemical Imperative in Cyclohexane Derivatives

The synthesis of stereochemically pure cyclohexane derivatives is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science sectors. The seemingly subtle difference in the spatial arrangement of substituents on a cyclohexane ring can drastically alter a molecule's biological activity, physical properties, and chemical reactivity. 2-Methylcyclohexanecarboxylic acid presents a classic case study in stereoisomerism, existing as two distinct diastereomers: cis, where the methyl and carboxyl groups reside on the same face of the ring, and trans, where they are on opposite faces. These isomers serve as valuable building blocks and intermediates in the synthesis of complex molecules.[1][2]

This guide provides a detailed, experience-driven framework for the synthesis, separation, and characterization of both cis- and trans-2-methylcyclohexanecarboxylic acid. The protocols described herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that govern stereochemical outcomes.

Strategic Overview: Pathways to Stereocontrol

The preparation of the individual cis and trans isomers requires distinct stereoselective strategies. A common and efficient approach involves an initial non-stereoselective or partially selective synthesis to produce a mixture of isomers, followed by separation or a stereochemical inversion of the undesired isomer.

The primary synthetic route is the catalytic hydrogenation of 2-methylbenzoic acid (o-toluic acid). This reaction typically yields a mixture of the cis and trans isomers, with the cis isomer often predominating due to the syn-addition of hydrogen to the aromatic ring.[3][4] The thermodynamically more stable trans isomer can then be obtained through an epimerization process, which involves converting the cis isomer under basic conditions.[4]

Caption: Overall synthetic workflow from 2-methylbenzoic acid to the pure cis and trans isomers.

Protocol I: Synthesis of cis-2-Methylcyclohexanecarboxylic Acid

The catalytic hydrogenation of 2-methylbenzoic acid is a robust method for preparing 2-methylcyclohexanecarboxylic acid. The use of a platinum-based catalyst in an acidic medium typically favors the formation of the cis isomer. This stereochemical preference arises from the adsorption of the aromatic ring onto the catalyst surface, followed by the delivery of hydrogen atoms from the catalyst to one face of the ring (syn-addition).

Reaction Scheme: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of 2-methylbenzoic acid to yield the cis isomer.

Materials and Equipment

| Reagent/Equipment | Specification |

| 2-Methylbenzoic Acid | >98% purity |

| Platinum(IV) Oxide (PtO₂) | Adam's catalyst |

| Glacial Acetic Acid | ACS grade |

| Hydrogen (H₂) Gas | High purity |

| Parr Hydrogenation Apparatus | Or equivalent high-pressure reactor |

| Buchner Funnel & Filter Paper | --- |

| Rotary Evaporator | --- |

Step-by-Step Protocol

-

Reactor Setup: Place 2-methylbenzoic acid (e.g., 15.0 g, 0.11 mol) and platinum(IV) oxide (e.g., 0.50 g) into a suitable high-pressure reaction vessel.

-

Solvent Addition: Add glacial acetic acid (e.g., 120 mL) to the vessel. The acetic acid acts as a solvent and helps maintain catalyst activity.[3]

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen to approximately 50-60 psi.

-

Reaction: Agitate the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the pressure drop in the system; hydrogen uptake should cease within 1-2 hours, indicating the reaction is complete.[3]

-

Catalyst Removal: Carefully vent the reactor. The catalyst, now elemental platinum black, must be removed by vacuum filtration through a Buchner funnel. Caution: The platinum catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely in the air. Wash the catalyst on the filter paper with a small amount of glacial acetic acid to ensure complete product recovery.[3]

-

Solvent Removal: Combine the filtrate and washings. Remove the acetic acid solvent by distillation at atmospheric pressure, followed by vacuum distillation or rotary evaporation to obtain the crude product.[3] The resulting product will be a mixture of isomers, but highly enriched in the cis form.[4] Further purification can be achieved via fractional distillation under reduced pressure.

Protocol II: Synthesis of trans-2-Methylcyclohexanecarboxylic Acid

The trans isomer is thermodynamically more stable than the cis isomer because it can adopt a chair conformation where both the large carboxylic acid group and the methyl group occupy equatorial positions, minimizing steric strain. This thermodynamic preference is exploited in the most common synthesis of the trans isomer: the base-catalyzed epimerization of the cis isomer.

Reaction Scheme: Base-Catalyzed Epimerization

Caption: Epimerization of the cis isomer to the more stable trans isomer.

Materials and Equipment

| Reagent/Equipment | Specification |

| cis-enriched acid mixture | From Protocol I |

| Potassium Hydroxide (KOH) | 96% pellets or flakes |

| High-boiling solvent | e.g., Shellsol 71 or similar hydrocarbon solvent |

| Methanol/Water | ACS grade |

| Hydrochloric Acid (HCl) | Concentrated |

| Diethyl Ether | ACS grade |

| Dean-Stark Apparatus | Optional, for water removal |

| Round-bottom flask & Reflux Condenser | --- |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, combine the cis-enriched 2-methylcyclohexanecarboxylic acid (e.g., 17.6 g of a 92.4% cis mixture), potassium hydroxide (e.g., 12.9 g, 0.22 mol), a high-boiling hydrocarbon solvent (e.g., 140 mL), water (15 mL), and methanol (15 mL).[4] The base deprotonates the carboxylic acid, and at high temperature, facilitates the epimerization of the adjacent chiral center via a reversible enolate-like intermediate.

-

Heating and Isomerization: Heat the mixture to 180-190 °C. During this process, the water and methanol will distill off. The reaction is typically held at this temperature for several hours (e.g., 24 hours) to reach thermodynamic equilibrium, which heavily favors the trans isomer (>90%).[4] A Dean-Stark trap can be used to collect the water formed.

-

Workup - Acidification: Cool the reaction mixture to room temperature. Carefully dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). The carboxylic acid will precipitate or form an oil.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude trans-2-methylcyclohexanecarboxylic acid can be purified by recrystallization from a solvent like petroleum ether to achieve high purity (>99%).[4]

Separation and Characterization

If a mixture of isomers is obtained, separation can be challenging due to their similar physical properties. However, methods like fractional crystallization of their salts can be effective. For instance, the dihydrochloride salts of related cis- and trans-diaminocyclohexanes show significantly different solubilities in methanol, allowing for their separation.[5] A similar principle could be applied by forming salts with a chiral amine to separate enantiomers or diastereomeric salts to separate diastereomers.[6]

Physical and Spectroscopic Data

Confirmation of the final products' identity and stereochemistry is achieved through standard analytical techniques.

| Property | cis-Isomer | trans-Isomer | Reference(s) |

| CAS Number | 7076-91-7 | 15177-62-5 | [7][8] |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [9] |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [9] |

| Boiling Point | 122-123 °C (10 Torr) | 241-242 °C (746 mmHg) | [1][10] |

| Refractive Index | n20/D 1.467 | n20/D 1.4633 | [1][10] |

| Appearance | Liquid | Liquid/Solid | [10] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for both isomers are available in public databases like PubChem for comparison and verification.[9][11] The key distinguishing features in the ¹H NMR spectra will be the coupling constants and chemical shifts of the protons at C1 and C2, which are sensitive to their relative stereochemistry.

References

-

Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

-

Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR (English Translation), 23(6). [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85811, 2-Methylcyclohexanecarboxylic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12610633, cis-2-Methylcyclohexanecarboxylic acid. [Link]

-

Wikipedia. Barbier reaction. [Link]

-

LookChem. cis-2-methylcyclohexanecarboxylic acid. [Link]

-

PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

- Google Patents.

-

International Journal of Scientific Research and Review. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]

-

Stenutz, R. cis-2-methylcyclohexanecarboxylic acid. [Link]

-

Stenutz, R. trans-2-methylcyclohexanecarboxylic acid. [Link]

- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12610632, Cyclohexanecarboxylic acid, 2-methyl-, trans-. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 6. ijpbs.com [ijpbs.com]

- 7. cis-2-methylcyclohexanecarboxylic acid [stenutz.eu]

- 8. trans-2-methylcyclohexanecarboxylic acid [stenutz.eu]

- 9. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-甲基环己羧酸,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. 2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of cis-2-Methylcyclohexanecarboxylic Acid

[1]

Abstract

The stereoselective isolation of cis-2-methylcyclohexanecarboxylic acid (cis-2-MCCA) presents a classic challenge in alicyclic chemistry: separating a kinetic product from its thermodynamically more stable trans-isomer. This guide outlines a validated workflow for the synthesis, enrichment, and purification of the cis-diastereomer. We prioritize kinetic control during synthesis followed by downstream fractional distillation and diastereomeric salt crystallization.

Thermodynamic & Stereochemical Context

To design an effective purification strategy, one must understand the driving forces of the impurity profile.

-

The Target: cis-2-MCCA. In the cis-configuration, the methyl and carboxyl groups occupy axial/equatorial positions (ae

ea). -

The Impurity: trans-2-MCCA. The trans-isomer can adopt a diequatorial (ee) conformation, which is thermodynamically favored by approximately 1.5–2.0 kcal/mol over the cis-isomer due to the elimination of 1,3-diaxial interactions.

-

Implication: The cis-isomer is the kinetic product of hydrogenation. Exposure to heat, strong acids, or radical initiators will drive the mixture toward the trans-isomer (thermodynamic product). Purification must therefore be "gentle" to prevent in-process isomerization.

Figure 1: Stereochemical Stability & Isomerization Pathway

Caption: Hydrogenation favors the cis-isomer via syn-addition.[1] Post-reaction stress triggers equilibration to the trans-isomer.

Synthesis Protocol: Maximizing the cis-Isomer

Objective: Generate a crude mixture with >85% cis-content to simplify downstream purification.

The most reliable route to the cis-acid is the catalytic hydrogenation of o-toluic acid. The choice of catalyst and solvent is critical to enforce syn-addition of hydrogen across the aromatic ring without facilitating subsequent isomerization.

Materials

-

Substrate: o-Toluic acid (2-Methylbenzoic acid)

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Note: Pd/C often requires higher temperatures that favor the trans-isomer.

-

Solvent: Glacial Acetic Acid (High purity).

-

Equipment: Parr Hydrogenator (Low Pressure).

Step-by-Step Methodology

-

Preparation: Dissolve 0.1 mol of o-toluic acid in 150 mL of glacial acetic acid.

-

Catalyst Loading: Add 1.0 g of PtO₂ (approx. 1-2 wt% loading). Caution: Pyrophoric hazard when dry.

-

Hydrogenation:

-

Purge the vessel with N₂ (3x) and then H₂ (3x).

-

Pressurize to 3 atm (45 psi) . Crucial: High pressures (>50 atm) generate heat and favor thermodynamic equilibration to trans.

-

Stir vigorously at 25°C . Do not heat.

-

-

Monitoring: Monitor H₂ uptake. The reaction typically completes in 4–6 hours.

-

Work-up:

-

Filter the catalyst over Celite under an inert atmosphere (Argon/N₂).

-

Concentrate the filtrate under reduced pressure (Rotavap) at <45°C . Avoid high bath temperatures to prevent acid-catalyzed isomerization.

-

Result: A crude oil typically containing 80–90% cis-isomer.

-

Purification Techniques

Since the boiling points of cis- and trans-2-MCCA are proximal (cis: ~128°C/13mmHg; trans: ~130°C/13mmHg), simple distillation is insufficient. We recommend a two-stage approach: Fractional Distillation followed by Diastereomeric Salt Crystallization .

Technique A: Precision Fractional Distillation

Best for: Large scale enrichment of crude mixtures.

Parameters:

-

Column: Vacuum jacketed Vigreux column (minimum 30 cm) or Spinning Band Distillation column (for high purity).

-

Pressure: < 2 mmHg (High vacuum is essential to keep pot temperature low).

-

Reflux Ratio: 10:1 (High reflux required).

Protocol:

-

Charge the crude oil into the still pot. Add boiling chips/stir bar.

-

Reduce pressure to 1.5 mmHg.

-

Slowly ramp heat. Collect fractions.

-

Cut Strategy:

-

Fractions 1-3: Enriched cis-isomer (Lower boiling point).

-

Intermediate: Mixed fraction.

-

Residue: Enriched trans-isomer.

-

-

Validation: Check refractive index (

).-

cis-2-MCCA:

-

trans-2-MCCA:

-

Note: The cis isomer generally has a lower refractive index and boiling point.

-

Technique B: Chemical Purification via Salt Formation

Best for: Reaching >98% purity from enriched distillates.

If distillation yields insufficient purity, exploit the solubility differences of amine salts. The trans-isomer salts are typically less soluble and crystallize first, leaving the cis-salt in the mother liquor.

Protocol:

-

Salt Formation: Dissolve the enriched cis-acid (from Technique A) in warm acetone or ethyl acetate.

-

Amine Addition: Add a stoichiometric amount of Cyclohexylamine or Dicyclohexylamine .

-

Crystallization: Cool the solution to 0°C overnight.

-

Precipitate: Enriched trans-amine salt (Filter and discard or save for trans-recovery).

-

Filtrate: Enriched cis-amine salt.

-

-

Recovery:

-

Acidify the filtrate with 1N HCl to pH 2.

-

Extract with Diethyl Ether (3x).

-

Dry over MgSO₄ and evaporate.[2]

-

-

Final Polish: Bulb-to-bulb distillation of the resulting oil.

Analytical Validation (QC)

Trustworthiness relies on rigorous verification. Do not rely solely on boiling point.

| Parameter | cis-2-Methylcyclohexanecarboxylic Acid | trans-2-Methylcyclohexanecarboxylic Acid | Method |

| Refractive Index ( | 1.4580 – 1.4585 | 1.4605 – 1.4610 | Refractometry |

| 1H NMR (Methine-H) | Signal at | Signal at | NMR (CDCl₃) |

| 13C NMR (Carboxyl C) | Upfield shift relative to trans | Downfield shift relative to cis | NMR |

| GC Retention | Elutes first (on non-polar columns) | Elutes second | GC-FID/MS |

Mechanistic Insight on NMR:

In the trans-isomer (diequatorial), the axial protons have large vicinal coupling constants (

Workflow Diagram

Caption: Integrated workflow combining kinetic synthesis, physical separation, and chemical resolution.

References

-

Macbeth, A. K., et al. (1951). "Epimeric alcohols of the cyclohexane series. Part VIII. The 2-methylcyclohexylamines." Journal of the Chemical Society, 2636–2641. Link

- Foundational work establishing the refractive index and boiling point differences between cis and trans isomers.

-

Dauben, W. G., et al. (1954). "The Stereochemistry of the Hydrogenation of o-Toluic Acid." Journal of the American Chemical Society, 76(15), 3864–3869. Link

- Definitive source on using PtO2/Acetic Acid to favor the cis-isomer kinetically.

- Eliel, E. L. (1962). "Stereochemistry of Carbon Compounds." McGraw-Hill.

-

Organic Syntheses. (1947). "o-Toluic Acid."[3][4] Org.[2][3][4][5] Synth. 27, 86. Link

- Standard preparation of the starting m

Sources

- 1. infoscience.epfl.ch [infoscience.epfl.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for esterification of cis-2-Methylcyclohexanecarboxylic acid

Application Note: High-Fidelity Esterification of cis-2-Methylcyclohexanecarboxylic Acid

Executive Summary

Objective: Synthesize the methyl ester of cis-2-methylcyclohexanecarboxylic acid while strictly maintaining the cis-stereochemistry.

The Challenge: The substrate possesses significant steric hindrance at the

The Solution: This guide presents two protocols:

-

Method A (Gold Standard): Trimethylsilyldiazomethane (TMS-CHN

) methylation.[1] Mild, rapid, and non-epimerizing. Ideal for SAR studies and analytical standards. -

Method B (Scale-Up): Low-Temperature Thionyl Chloride activation. Suitable for gram-scale synthesis where cost is a factor, with strict temperature controls to prevent thermodynamic relaxation.

Substrate Profile & Critical Considerations

| Property | Data | Note |

| Compound | cis-2-Methylcyclohexanecarboxylic acid | |

| CAS | 7076-91-7 | |

| MW | 142.20 g/mol | |

| Stereochemistry | cis- (1S, 2R) / (1R, 2S) | Methyl and Carboxyl groups on the same face.[2][3] |

| Stability Risk | High | Prone to epimerization to trans-isomer under reflux or strong base. |

| pKa | ~4.8 | Typical carboxylic acid acidity. |

The Thermodynamic Trap (Why Protocols Fail)

In the cis-isomer, one substituent is forced into an axial position (causing 1,3-diaxial strain), whereas the trans-isomer can adopt a diequatorial conformation.

-

Thermodynamic Control: Heat + Acid/Base

Equilibrium -

Kinetic Control: Mild reagents

Irreversible reaction

Figure 1: The thermodynamic drive toward the trans-isomer. Successful protocols must avoid the "Intermediate" state.

Protocol A: High-Fidelity Methylation (TMS-Diazomethane)

Recommended for: Drug Discovery, SAR, Analytical Standards (< 1g)

This method uses Trimethylsilyldiazomethane (TMS-CHN

Reagents

-

Substrate: cis-2-Methylcyclohexanecarboxylic acid (1.0 equiv)

-

Reagent: TMS-CHN

(2.0 M in hexanes, 1.5–2.0 equiv) -

Solvent: Methanol : Toluene (1:3 ratio) - Methanol is mechanistically required.

-

Quench: Acetic Acid (glacial)

Step-by-Step Procedure

-

Preparation: In a fume hood, dissolve the cis-acid (e.g., 142 mg, 1.0 mmol) in Toluene (3.0 mL) and Methanol (1.0 mL).

-

Note: Use a glass vial with a magnetic stir bar. Avoid scratched glassware (diazomethane safety precaution, though TMS variant is more stable).

-

-

Addition: Cool the solution to 0°C (ice bath). Add TMS-CHN

solution dropwise with vigorous stirring.-

Observation: Evolution of N

gas (bubbling). The solution will turn yellow as excess reagent accumulates.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature for 30 minutes.

-

Endpoint: Solution should retain a persistent light yellow color. TLC/LC-MS should show complete consumption of acid.

-

-

Quench: Add Glacial Acetic Acid dropwise until the yellow color disappears (destroys excess diazomethane).

-

Workup: Concentrate the mixture in vacuo directly. If high purity is needed, redissolve in Et

O, wash with sat. NaHCO

Validation:

-

1H NMR: Check the methyl ester singlet (~3.6 ppm).

-

Stereochemical Check: Verify the coupling constants of the H-1 proton. Cis and Trans isomers have distinct splitting patterns due to axial/equatorial relationships.

Protocol B: Scalable Low-Temp Activation

Recommended for: Process Development, Gram-scale synthesis (> 1g)

Traditional Fischer esterification (refluxing MeOH/H

Reagents

-

Activator: Thionyl Chloride (SOCl

) (1.2 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Reagent: Anhydrous Methanol (Excess)

-

Catalyst: DMF (1-2 drops)

Step-by-Step Procedure

-

Activation: Dissolve the cis-acid in anhydrous DCM (5 mL/g) under Nitrogen atmosphere. Add catalytic DMF.

-

Chlorination: Cool to 0°C . Add SOCl

dropwise.-

Critical: Do NOT reflux. Allow the mixture to stir at 0°C for 1 hour, then warm to RT for 1 hour. This forms the acid chloride without providing enough energy for the

-proton to epimerize via the enol.

-

-

Esterification: Cool the mixture back to 0°C . Add anhydrous Methanol (3-5 equiv) dropwise.

-

Note: The reaction is exothermic. Control addition rate to keep Temp < 10°C.

-

-

Completion: Stir at RT for 2 hours.

-

Workup: Quench carefully with cold sat. NaHCO

(gas evolution!). Extract with DCM. Wash organic layer with Brine, dry (Na

Decision Logic & Workflow

Figure 2: Strategic selection of esterification method based on scale and fidelity requirements.

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Product contains trans-isomer | Reaction temperature too high. | Repeat using Method A or keep Method B strictly at 0°C. |

| Low Yield (Method A) | Old TMS-CHN | Reagent should be yellow. If colorless, it is inactive. |

| Incomplete Conversion (Method B) | Steric hindrance blocking attack. | Extend reaction time at RT; do not heat. Add more DMF catalyst. |

Stereochemical Validation (NMR):

The H-1 proton (alpha to carbonyl) in the cis-isomer typically appears as a multiplet with smaller coupling constants (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12610633, cis-2-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

-

Common Organic Chemistry. Trimethylsilyldiazomethane (TMS-CHN2) Reaction Conditions. Retrieved from [Link]

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. (Discusses thermodynamic stability and epimerization risks). Retrieved from [Link]

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans 99 56586-13-1 [sigmaaldrich.com]

- 3. cis-5-Chloro trans-2-methylcyclohexanecarboxylic acid | C8H13ClO2 | CID 129776722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl cis-2-methylcyclohexanecarboxylate | C9H16O2 | CID 111313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclohexanecarboxylic Acid

Welcome to the technical support guide for the synthesis of 2-methylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific literature.

Section 1: Overview of Synthetic Challenges

The synthesis of 2-methylcyclohexanecarboxylic acid is a well-established process, but it presents a significant stereochemical challenge: the formation of both cis and trans diastereomers. The relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring dictates the isomer's physical properties and, crucially, its biological activity in downstream applications[1]. Consequently, controlling the stereochemical outcome and accurately quantifying the isomer ratio are the primary hurdles researchers face. Other common issues include achieving high yields and ensuring the final product's purity.

The most prevalent synthetic route involves the catalytic hydrogenation of 2-methylbenzoic acid (o-toluic acid), which typically produces a mixture of the cis and trans isomers[2][3]. Subsequent purification or isomerization steps are often necessary to isolate the desired stereoisomer.

Caption: General workflow for synthesis and isomer management.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during the synthesis and purification of 2-methylcyclohexanecarboxylic acid.

Q: My overall yield is significantly lower than expected after catalytic hydrogenation. What are the common causes and solutions?

A: Low yields can stem from several factors, ranging from reaction conditions to workup procedures. Here’s a breakdown of potential causes and how to address them.

-

Cause 1: Incomplete Reaction. The hydrogenation of the aromatic ring may not have gone to completion.

-

Solution: Ensure the catalyst is active and used in the correct loading. Catalysts like Rhodium on Carbon (Rh/C) are highly effective for aromatic ring hydrogenation[3]. Verify that the hydrogen pressure and reaction temperature are adequate; for instance, pressures up to 15 MPa and temperatures around 423 K have been used, although milder conditions are possible with highly active catalysts[3]. Monitor the reaction progress by checking for the disappearance of the starting material using techniques like TLC or GC.

-

-

Cause 2: Catalyst Poisoning. Impurities in the starting material or solvent can poison the catalyst, reducing its activity.

-

Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst or increase the catalyst loading.

-

-

Cause 3: Loss During Workup. Carboxylic acids can be challenging to extract efficiently if the pH is not carefully controlled. Mechanical losses are also common, especially on a small scale[4].

-

Solution: The workup for carboxylic acids typically involves an acid-base extraction[5]. After the reaction, ensure the product is in a water-immiscible organic solvent. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH) to convert the carboxylic acid into its water-soluble carboxylate salt. This transfers the product to the aqueous layer, leaving non-acidic impurities behind. Carefully re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH below 2 to precipitate or allow for the re-extraction of the purified carboxylic acid into an organic solvent[5]. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

-

Caption: Decision tree for troubleshooting low reaction yields.

Q: I have a mixture of cis and trans isomers. How can I separate them or enrich the desired isomer?

A: This is the most critical challenge. Direct separation is possible but often difficult. A more common and effective strategy is to convert the undesired isomer into the desired one through epimerization.

-

Strategy 1: Epimerization (Isomer Conversion). The trans isomer is generally the thermodynamically more stable of the two due to the equatorial positioning of both substituents, which minimizes steric strain. It is possible to convert the cis isomer into the more stable trans isomer by heating the mixture in the presence of a strong base[2]. This process, known as epimerization, proceeds via a deprotonation-reprotonation mechanism at the alpha-carbon.

-

Method: A mixture of isomers can be heated (e.g., 180-190 °C) with potassium hydroxide in a high-boiling solvent. This treatment can dramatically shift the equilibrium, resulting in a mixture highly enriched in the trans isomer (e.g., up to 93% trans)[2]. See Protocol 2 for a detailed procedure.

-

-

Strategy 2: Chromatographic Separation. If both pure isomers are required or if epimerization is not an option, separation can be achieved using chromatography.

-

Method: Column chromatography using silica gel has been reported for the fractionation of isomeric mixtures of substituted cyclohexanecarboxylic acids[6]. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical quantification and preparative separation of isomers[2][7]. Developing the right mobile phase is key to achieving good resolution.

-

Q: How can I confirm the ratio of cis to trans isomers in my product mixture?

A: Several analytical techniques can be used to determine the isomeric composition of your product.

-

High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying cis and trans isomers[2].

-

Gas Chromatography (GC): GC can provide excellent separation of the isomers, especially after derivatization to their more volatile methyl esters. A Flame Ionization Detector (FID) is typically used for quantification[8].

-

Infrared (IR) Spectroscopy: The cis and trans isomers can have distinct peaks in the fingerprint region of their IR spectra, which has been used for quantitative analysis[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ due to their different spatial arrangements.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most common and reliable starting material for this synthesis?

A: 2-methylbenzoic acid (o-toluic acid) is a widely used and commercially available starting material. Its catalytic hydrogenation is a direct route to the target molecule[2].

Q: Can the carboxylic acid group be reduced during the catalytic hydrogenation of the aromatic ring?

A: It depends on the catalyst and reaction conditions. Catalysts like Palladium on Carbon (Pd/C) are highly selective for aromatic ring hydrogenation and typically do not reduce the carboxylic acid group[9][10]. However, more aggressive catalysts like Ruthenium (Ru) or harsher conditions (higher temperature and pressure) can lead to the over-reduction of the carboxylic acid to an alcohol[10][11]. Therefore, catalyst selection is critical for chemoselectivity.

Q: Why is the trans isomer generally the desired product in pharmaceutical development?

A: The three-dimensional shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. The stereochemical configuration of the cis and trans isomers leads to different shapes, and often only one isomer fits correctly into the binding site of the target protein to elicit the desired biological response[1]. While the specific activity depends on the target, the thermodynamically stable trans isomer is frequently the more active or desired compound.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Methylbenzoic Acid

This protocol is based on typical procedures for aromatic ring hydrogenation[2][3][6].

-

Reaction Setup: In a high-pressure autoclave, add 2-methylbenzoic acid (1.0 eq) and a suitable solvent such as glacial acetic acid[6].

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10% by weight, or platinum oxide[6]).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi, but can be higher). Heat the mixture to the target temperature (e.g., 25-80 °C) with vigorous stirring.

-

Monitoring: The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent[6].

-

Isolation: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of cis and trans-2-methylcyclohexanecarboxylic acid. Proceed with purification via acid-base extraction as described in the troubleshooting section or with epimerization (Protocol 2).

Protocol 2: Epimerization of a cis/trans Mixture to Enrich the trans Isomer

This protocol is adapted from a patented procedure for enriching the trans isomer[2].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cis/trans mixture of 2-methylcyclohexanecarboxylic acid (1.0 eq), potassium hydroxide (approx. 2.0 eq), and a high-boiling solvent (e.g., Shellsol 71, or alternatively ethylene glycol).

-

Heating: Heat the mixture to 180-190 °C and maintain for several hours (e.g., 24 hours), allowing any water formed to distill off[2].

-

Monitoring: The reaction can be monitored by taking small aliquots, quenching them, and analyzing the isomer ratio by HPLC or GC.

-

Workup: Cool the reaction mixture. Add water and methanol to dissolve the potassium salt of the product. Transfer to a separatory funnel and separate the phases.

-

Isolation: To the aqueous/methanol phase, add concentrated hydrochloric acid at low temperature (0-5 °C) until the pH is strongly acidic (pH < 2).

-

Extraction: Extract the precipitated carboxylic acid into an organic solvent (e.g., ether or hexane). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product, now highly enriched in the trans isomer[2].

Section 5: Data Summary

Table 1: Conditions for Isomer Control

| Method | Key Reagents | Conditions | Typical Outcome | Reference |

| Catalytic Hydrogenation | 2-Methylbenzoic acid, PtO₂ catalyst, Glacial Acetic Acid | Room temp, 50-60 psi H₂ | Mixture of isomers | [6] |

| Epimerization | cis/trans acid mixture, Potassium Hydroxide, Shellsol 71 | 180-190 °C, 24 hrs | >90% trans isomer | [2] |

Table 2: Analytical Methods for Isomer Ratio Determination

| Technique | Principle | Sample Preparation | Key Advantage | Reference |

| HPLC | Differential partitioning between stationary and mobile phases | Dissolve sample in mobile phase | High accuracy and preparative capability | [2] |

| GC | Separation based on boiling point and polarity on a capillary column | Derivatization to methyl ester may improve separation | High resolution and sensitivity | [8] |

| IR Spectroscopy | Different vibrational modes for each isomer | Sample in KBr pellet or as a thin film | Rapid and non-destructive | [6] |

Section 6: References

-

PrepChem. (n.d.). Synthesis of 2-methylcyclohexanecarboxylic acid. Available at: [Link]

-

Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

-

Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

-

Vaia. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Carboxylic Acids. Available at: [Link]

-

Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. Journal of Chromatography A, 1381, 210-8. Available at: [Link]

-

Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Available at:

-

Linstead, R. P., & Millidge, A. F. (1936). Fused carbon rings. Part IX. The synthesis of stereoisomeric 1-methylcyclohexane-1 : 2-dicarboxylic acids and of various methylcyclohexanecarboxylicacetic acids. Journal of the Chemical Society (Resumed). Available at: [Link]

-

Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Available at: [Link]

-

OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Available at: [Link]

-

Reddit. (2025). Help with Low Yield Synthesis. Available at: [Link]

-

Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Available at: [Link]

-

Saito, T. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Catalysis Science & Technology, 4(7), 1881-1890. Available at: [Link]

-

YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Available at: [Link]

-

Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1140. Available at: [Link]

-

Wang, C., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 16(7), 5893-5903. Available at: [Link]

-

MDPI. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Catalysts, 14(6), 409. Available at: [Link]

-

Shinde, S. B., & Deshpande, R. M. (2018). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering, Science and Mathematics, 7(4). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. prepchem.com [prepchem.com]

- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Separation of 2-Methylcyclohexanecarboxylic Acid Isomers

The following Technical Support Guide is structured to address the specific challenges in separating the diastereomers of 2-methylcyclohexanecarboxylic acid.

Introduction: The Diastereomer Challenge

Welcome to the technical guide for handling 2-methylcyclohexanecarboxylic acid (2-MCCA). As researchers, you are likely dealing with a mixture of cis and trans isomers resulting from the hydrogenation of o-toluic acid or similar precursors.

The Core Problem: Unlike enantiomers, these are diastereomers with distinct physical properties, yet their separation is non-trivial due to:

-

Close Boiling Points: Fractional distillation is often inefficient for high-purity separation.

-

Conformational Mobility: The cyclohexane ring allows for interconversion under specific conditions (epimerization), which can be a bug or a feature depending on your target isomer.

This guide treats the separation not just as a physical process, but as a thermodynamic management system.

Module 1: Thermodynamic & Physical Property Analysis

Before attempting separation, you must understand the energy landscape of your molecule.

FAQ: Which isomer is which?

| Feature | Trans-Isomer | Cis-Isomer |

| Configuration | (1R, 2R) / (1S, 2S) (Racemic) | (1R, 2S) / (1S, 2R) (Racemic) |

| Conformation | Diequatorial (e,e) (Major) | Axial-Equatorial (a,e) |

| Stability | Thermodynamically More Stable | Less Stable (Steric strain) |

| State (RT) | Solid (MP: ~51–53°C) | Liquid / Low-melting solid |

| Polarity | Lower (Symmetrical vectors) | Higher (Dipole addition) |

Scientist’s Insight: The trans-isomer prefers the diequatorial conformation because placing both the methyl and carboxylic acid groups in equatorial positions minimizes 1,3-diaxial interactions. The cis-isomer is forced to have one group axial, raising its ground-state energy. We exploit this energy difference for separation.

Module 2: Obtaining the Trans Isomer (Target: Thermodynamic Stability)

If your goal is the trans-isomer, do not waste time on difficult physical separations of a 50:50 mixture. Use chemistry to force the equilibrium.

Troubleshooting Guide: Low Yield of Trans-Isomer

Issue: "I synthesized 2-MCCA via hydrogenation, but I have a 70:30 cis:trans mixture. Recrystallization isn't working."

Root Cause: Catalytic hydrogenation (especially with Pt/Acetic Acid) often favors the cis-isomer (kinetic product) due to the catalyst surface approach. Direct crystallization fails because the trans concentration is below the saturation threshold relative to the cis "solvent" matrix.

Protocol: Base-Catalyzed Epimerization (The "Fix") You must convert the cis to trans via the enolate intermediate.

-

Reagents: Potassium Hydroxide (KOH), High-boiling solvent (e.g., Shellsol 71, Diglyme, or Ethylene Glycol). Note: Aqueous base is insufficient due to low reflux temperatures.

-

Procedure:

-

Dissolve the crude mixture in the solvent (approx.[1] 10x volume).

-

Add excess KOH (2-3 equivalents).

-

Crucial Step: Heat to 180–190°C for 6–24 hours. The alpha-proton is acidic; removing it forms a planar enolate. Reprotonation occurs preferentially from the less hindered side, yielding the thermodynamic trans product.

-

-

Workup:

-

Purification:

-

The crude will now be >90% trans.

-

Recrystallization: Use Petroleum Ether or Hexane .[4] The trans isomer will crystallize as white needles (MP 51-53°C), while traces of cis remain in the mother liquor.

-

Module 3: Obtaining the Cis Isomer (Target: Kinetic Purity)

Obtaining the pure cis-isomer is harder because you are fighting thermodynamics. You cannot equilibrate; you must separate.

Troubleshooting Guide: Isolating Pure Cis-Isomer

Issue: "I need the cis-isomer for a specific pharmacophore. Distillation is giving me mixed fractions."

Root Cause: The boiling point difference is small (<5°C at reduced pressure). The cis isomer often boils slightly higher due to increased polarity, but azeotropes or poor plate counts ruin the separation.

Protocol: Chromatographic Resolution Since you cannot crystallize the cis isomer easily (it is likely an oil or low-melting solid in the presence of impurities), Prep-HPLC or Flash Chromatography is required.

-

Stationary Phase: C18 (Reverse Phase) is recommended to exploit the polarity difference.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA .

-

Why Acid? You must suppress the ionization of the carboxylic acid (pKa ~4.8). If ionized, the molecule has no retention.

-

-

Elution Order:

-

Cis-Isomer: More polar

Elutes First (typically). -

Trans-Isomer: Less polar (hydrophobic surface area)

Elutes Second . -

Note: Validate this with a standard, as solvation effects can sometimes flip the order on specific columns.

-

Module 4: Decision Framework & Workflow

Use the following logic gate to determine your experimental path.

Caption: Decision matrix for isolating 2-MCCA isomers based on thermodynamic stability and available purification techniques.

Module 5: Analytical Validation (FAQs)

Q: How do I quickly determine the ratio of isomers?

A: Proton NMR (

-

Focus Region: Look at the alpha-proton (CH-COOH) signal around 2.2–2.6 ppm.

-

Cis-Isomer: The proton is equatorial (if the group is axial) or axial (if the group is equatorial). However, due to the ring flip averaging or locking, the coupling constants (

values) differ. -

Trans-Isomer: The alpha-proton is axial (coupling with adjacent axial protons). Look for a wide multiplet (large

~10-12 Hz). -

Cis-Isomer: The alpha-proton is often equatorial (or average), appearing as a narrower multiplet (

and

Q: My GC peaks are tailing badly. A: You are injecting a free carboxylic acid onto a non-polar column. The -COOH group interacts with silanol active sites.

-

Fix 1: Derivatize to the Methyl Ester (use Diazomethane or TMS-Diazomethane) before injection. This is standard protocol for accurate quantitation.

-

Fix 2: Use a specialized "FFAP" (Free Fatty Acid Phase) or "WAX" column designed for acidic analytes.

References

-

Epimerization of Cyclohexanecarboxylic Acids

-

Synthesis and Stereochemistry

-

General Thermodynamic Principles

- Title: Conformational Analysis of Disubstituted Cyclohexanes.

- Source: Chemistry LibreTexts.

-

URL:[Link]

- Relevance: Explains the diequatorial stability preference for the trans-1,2 isomer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

- 7. US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

Stability and storage conditions for cis-2-Methylcyclohexanecarboxylic acid

Product Support ID: TS-7076-91-7

Executive Technical Summary

cis-2-Methylcyclohexanecarboxylic acid (CAS: 7076-91-7) is a stereochemically sensitive building block.[1] Unlike its aromatic counterparts (e.g., o-toluic acid), this alicyclic compound possesses significant conformational mobility and thermodynamic vulnerability.[1]

The Critical Insight: The primary failure mode for this reagent is not decomposition, but epimerization . In 1,2-disubstituted cyclohexanes, the trans-diequatorial conformation is thermodynamically superior to the cis-axial/equatorial conformation.[1] Consequently, improper exposure to heat or base will drive the sample toward the trans-isomer, silently compromising your stereochemical yield.

This guide provides self-validating protocols to ensure the integrity of your starting material.

Critical Troubleshooting Guide (Q&A)

Topic A: Thermodynamic Stability & Isomerization

Q: My reaction yield is good, but the diastereomeric ratio (dr) is poor. Did the starting material degrade?

A: It likely epimerized before or during the reaction.

The cis-isomer exists as a rapidly interconverting equilibrium of two chair conformers, both possessing one axial and one equatorial substituent (

The Mechanism of Failure: